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Compound of Interest

Compound Name: ISTHO036

Cat. No.: B12360519

Disclaimer: Initial research indicates that ISTH0036 is an antisense oligonucleotide targeting
Transforming Growth Factor beta 2 (TGF-32), not MALT1. These application notes will first
clarify the function and dosage of ISTH0036 in its researched context of ophthalmic diseases.
Subsequently, this document will provide detailed information and protocols for the in vivo
inhibition of MALT1 using established MALT1 inhibitors, as the core request seems to be
focused on the MALT1 pathway.

Part 1: ISTH0036 for In Vivo Inhibition of TGF-f32

ISTHO0036 is a selective TGF-32-blocking antisense oligonucleotide.[1] It is under investigation
for the treatment of ophthalmic diseases such as glaucoma, wet age-related macular
degeneration (AMD), and diabetic macular edema (DME).[1][2][3][4] Its mechanism of action is
to suppress the production of TGF-2, a key cytokine involved in fibrosis.[1][3]

Quantitative Data for ISTH0036
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Experimental Protocol: In Vivo Administration of
ISTHO0036 in a Cynomolgus Monkey Model

This protocol is based on the methodology described for preclinical evaluation of ISTH0036.[2]

Objective: To assess the biodistribution and pharmacodynamic effects of ISTH0036 in the eye.
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Materials:

ISTHO0036 solution (sterile, for injection)

Anesthetic agents for non-human primates

Intravitreal injection supplies (e.g., 30-gauge needles, syringes)

Anion-exchange HPLC with fluorescence detection for tissue concentration analysis

Branched DNA assay for mRNA quantification

Multiplex ELISA assay for protein concentration analysis

Procedure:

Animal Handling and Anesthesia: Anesthetize Cynomolgus monkeys according to approved
institutional animal care and use committee protocols.

Dose Preparation: Prepare sterile solutions of ISTH0036 at the desired concentrations (e.g.,
for single doses of 30, 100, and 300 p g/eye ).

Intravitreal Administration: Administer a single intravitreal injection of ISTH0036 into the
designated eye of each animal.

Post-injection Monitoring: Monitor the animals for any signs of adverse effects.

Sample Collection: At predetermined time points (e.g., Day 29, Day 113), euthanize the
animals and collect ocular tissues (retina, choroid, ciliary body, lens) and vitreous humor.

Pharmacokinetic Analysis: Analyze the concentration of ISTH0036 in the collected tissues
using anion-exchange HPLC.

Pharmacodynamic Analysis:

o Determine the level of TGF-2 mMRNA downregulation in tissue samples using a branched
DNA assay.
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o Measure the concentration of TGF-[32 protein in the vitreous humor using a multiplex
ELISA assay.

Part 2: In Vivo Inhibition of MALT1

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a
paracaspase that plays a crucial role in the activation of NF-kB signaling in immune cells.[7][8]
It is a therapeutic target in certain types of B-cell ymphomas, such as the activated B-cell
(ABC) subtype of diffuse large B-cell ymphoma (DLBCL).[9][10][11] Several small molecule
inhibitors of MALT1 have been developed and tested in preclinical models.

MALT1 Signaling Pathway

MALTL1 is a key component of the CBM signalosome, which also includes CARD11 (or
CARD9/10/14) and BCL10.[8][12] Upon antigen receptor stimulation, the CBM complex
assembles, leading to the activation of MALT1's protease activity.[12] Activated MALT1 cleaves
several substrates, including RelB and A20, which ultimately results in the activation of the NF-
KB transcription factor and the promotion of cell survival and proliferation.[7]
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Caption: MALT1 signaling pathway and point of inhibition.
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Experimental Protocol: In Vivo Efficacy Study of a
MALT1 Inhibitor in a DLBCL Xenograft Model

This protocol is a generalized procedure based on methodologies for testing MALT1 inhibitors

in preclinical cancer models.[10][14]

Objective: To evaluate the anti-tumor efficacy of a MALTL1 inhibitor in a mouse xenograft model

of ABC-DLBCL.

Materials:

« ABC-DLBCL cell line (e.g., HBL-1, TMD8)

e Immunocompromised mice (e.g., NOD-SCID)
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MALT1 inhibitor (e.g., MI-2, Compound 3)
Vehicle control solution
Calipers for tumor measurement

Reagents for pharmacodynamic analysis (e.g., antibodies for immunohistochemistry or
western blotting)

Procedure:

Cell Culture: Culture ABC-DLBCL cells under appropriate conditions.

Tumor Implantation: Subcutaneously inject a suspension of ABC-DLBCL cells into the flank
of each immunocompromised mouse.

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable
size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

Drug Administration:
o Prepare the MALT1 inhibitor at the desired concentration in a suitable vehicle.

o Administer the MALTL1 inhibitor to the treatment group via the determined route (e.g., i.p.
or i.v.) and schedule.

o Administer the vehicle solution to the control group.
Efficacy Assessment:

o Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and
calculate tumor volume.

o Monitor the body weight of the mice as an indicator of toxicity.
Pharmacodynamic Analysis:

o At the end of the study, collect tumor tissue and plasma from the mice.
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o Analyze the cleavage of MALT1 substrates (e.g., BCL10) in tumor lysates by western blot
or other methods to confirm target engagement.

o Measure the levels of NF-kB target genes or secreted cytokines.

» Data Analysis: Compare the tumor growth rates between the treated and control groups to
determine the efficacy of the MALT1 inhibitor.
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Caption: Workflow for in vivo MALT1 inhibitor efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ISTHO036 Shows Promise in Wet AMD and DME Trial | OBN
[ophthalmologybreakingnews.com]

e 2.iovs.arvojournals.org [iovs.arvojournals.org]
o 3. iovs.arvojournals.org [iovs.arvojournals.org]
e 4.ISTH 0036 - AdisInsight [adisinsight.springer.com]

e 5. First-in-human phase | study of ISTH0036, an antisense oligonucleotide selectively
targeting transforming growth factor beta 2 (TGF-[32), in subjects with open-angle glaucoma
undergoing glaucoma filtration surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

e 6. iovs.arvojournals.org [iovs.arvojournals.org]

e 7. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC
[pmc.ncbi.nlm.nih.gov]

e 8. MALT1 - Wikipedia [en.wikipedia.org]
¢ 9. ashpublications.org [ashpublications.org]

e 10. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo -
PMC [pmc.ncbi.nlm.nih.gov]

e 11. rupress.org [rupress.org]
e 12. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]

» 13. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like
Pathology - PMC [pmc.ncbi.nlm.nih.gov]

e 14. scispace.com [scispace.com]

 To cite this document: BenchChem. [Application Notes and Protocols for ISTH0036 and
MALT1 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12360519#isth0036-dosage-for-in-vivo-inhibition-of-
maltl]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b12360519?utm_src=pdf-custom-synthesis
https://ophthalmologybreakingnews.com/isarna-therapeutics-presents-final-phase-2-results-for-isth0036
https://ophthalmologybreakingnews.com/isarna-therapeutics-presents-final-phase-2-results-for-isth0036
https://iovs.arvojournals.org/article.aspx?articleid=2693017
https://iovs.arvojournals.org/article.aspx?articleid=2798130
https://adisinsight.springer.com/drugs/800042292
https://pubmed.ncbi.nlm.nih.gov/29190672/
https://pubmed.ncbi.nlm.nih.gov/29190672/
https://pubmed.ncbi.nlm.nih.gov/29190672/
https://iovs.arvojournals.org/article.aspx?articleid=2804852
https://pmc.ncbi.nlm.nih.gov/articles/PMC4713714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4713714/
https://en.wikipedia.org/wiki/MALT1
https://ashpublications.org/blood/article/134/Supplement_1/173/426129/Mapping-MALT1-Signaling-Connectivity-Unveils-Novel
https://pmc.ncbi.nlm.nih.gov/articles/PMC3984478/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3984478/
https://rupress.org/jem/article/206/11/2313/40413/Inhibition-of-MALT1-protease-activity-is
https://pmc.ncbi.nlm.nih.gov/articles/PMC5827181/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7203682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7203682/
https://scispace.com/pdf/specific-covalent-inhibition-of-malt1-paracaspase-suppresses-4k5e6xrwdt.pdf
https://www.benchchem.com/product/b12360519#isth0036-dosage-for-in-vivo-inhibition-of-malt1
https://www.benchchem.com/product/b12360519#isth0036-dosage-for-in-vivo-inhibition-of-malt1
https://www.benchchem.com/product/b12360519#isth0036-dosage-for-in-vivo-inhibition-of-malt1
https://www.benchchem.com/product/b12360519#isth0036-dosage-for-in-vivo-inhibition-of-malt1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12360519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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